ACORINE ACORINE A Diterpene alkaloid isolated from Aconitum koreanum (Ranunculaceae fam.).
It is a reversible blocker of N-cholinoreceptors
A Diterpene alkaloidisolated from Aconitum koreanum (Ranunculaceae fam.).
Brand Name: Vulcanchem
CAS No.: 1394-49-6
VCID: VC0000046
InChI:
SMILES:
Molecular Formula: C22H29NO5
Molecular Weight: 387.47 g/mol

ACORINE

CAS No.: 1394-49-6

Cat. No.: VC0000046

Molecular Formula: C22H29NO5

Molecular Weight: 387.47 g/mol

* For research use only. Not for human or veterinary use.

ACORINE - 1394-49-6

CAS No. 1394-49-6
Molecular Formula C22H29NO5
Molecular Weight 387.47 g/mol

Chemical Properties and Structure

ACORINE possesses a complex molecular structure characteristic of diterpene alkaloids. Its chemical composition and physical properties have been well-documented through various analytical techniques.

Physical and Chemical Characteristics

ACORINE is available as a white powder with specific physical and chemical properties that define its behavior in various environments and experimental settings. The compound's fundamental physical and chemical characteristics are summarized in Table 1.

PropertyDescription
Chemical Name2a-Acetoxy, 11a,13b,14b-trihydroxy,4b-methylhetisane
Molecular FormulaC₂₂H₂₉NO₅
Molecular Weight387.47 g/mol
CAS Number1394-49-6
PubChem CID102066560
Physical FormWhite powder
Melting Point204 °C
SolubilitySoluble in methanol and chloroform; hardly soluble in acetone
Optical Activity[α]D +9° (c 0.01; methanol); [α]D26.6 +16° (chloroform)

The molecular structure of ACORINE reflects its classification as a hetisane-type diterpene alkaloid, featuring a complex polycyclic skeleton with specific functional groups that contribute to its biological activity . The chemical name 2a-Acetoxy, 11a,13b,14b-trihydroxy,4b-methylhetisane indicates the presence of acetoxy and hydroxyl groups in specific positions within the hetisane skeleton, which likely play crucial roles in its receptor binding properties .

Analytical Characterization

The purity and structural confirmation of ACORINE have been established through various analytical techniques. According to available data, ACORINE demonstrates a purity of 98%, determined through multiple spectroscopic methods including:

  • Infrared (IR) spectroscopy

  • Mass spectrometry

  • Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C)

  • Thin-layer chromatography (TLC)

In TLC analysis, ACORINE exhibits an Rf value of 0.15 when analyzed on silufol plates using an ethyl acetate-methanol-ammonium (5:1:3 drops) solvent system . These analytical parameters are essential for ensuring the identity and quality of the compound for research applications.

Source and Isolation

Botanical Source

ACORINE is obtained from Aconitum koreanum Rapaics, a plant belonging to the Ranunculaceae family. This species is part of the larger Aconitum genus, which comprises approximately 400 species distributed across temperate regions of the Northern Hemisphere, including Asia, Europe, and North America .

Aconitum koreanum is primarily found in the northeastern regions of China, known as "Huanghua Wutou" in Chinese traditional medicine . The processed roots of this plant are commercially referred to as "Guan Baifu" (GBF) in Traditional Chinese Medicine (TCM), a name derived from the region outside Shanhaiguan Pass where it was historically produced .

Ethnopharmacological Context

Aconitum coreanum has been used medicinally for thousands of years in Asian countries, particularly in China. Its traditional applications include the treatment of:

  • Headaches and migraines

  • Bi syndrome (arthralgia) induced by wind, cold, and dampness

  • Facial paralysis

This ethnopharmacological context provides valuable insights into the potential therapeutic applications of ACORINE and other constituents isolated from this plant.

Isolation Techniques

The isolation of ACORINE from plant material involves several extraction and purification steps. While specific isolation protocols may vary, they typically involve:

  • Collection and preparation of plant material (typically roots of Aconitum koreanum)

  • Extraction using appropriate solvents

  • Fractionation of the crude extract

  • Purification through chromatographic techniques

  • Structural confirmation through spectroscopic analysis

These isolation procedures are essential for obtaining pure ACORINE for subsequent research and analysis.

Biological Activity and Pharmacology

Comparative Pharmacology

Hetisine-type diterpene alkaloids, the structural class to which ACORINE belongs, have shown promising pharmacological activities in previous studies. In particular, compounds such as Guan-fu base A and its analogues from Aconitum coreanum have demonstrated prominent antiarrhythmic effects with relatively low toxicity .

The structural similarity between ACORINE and these compounds suggests potential overlapping pharmacological activities, though direct evidence specific to ACORINE requires further investigation.

Toxicology

Toxicity Profile

The available toxicological data for ACORINE indicates a moderate level of toxicity. According to laboratory studies, ACORINE has an intravenous LD50 (lethal dose for 50% of the test population) of 54 mg/kg in mice . This toxicity profile is important for establishing safety parameters for research and potential therapeutic applications.

Toxicity ParameterValueTest System
LD50 (intravenous)54 mg/kgMouse

Research Applications

Current Research Focus

The research interest in ACORINE stems from its unique structural features and biological activities. As a reversible blocker of N-cholinoreceptors, ACORINE may have potential applications in:

  • Neuropharmacological research

  • Studies on cholinergic systems

  • Development of novel therapeutic agents targeting nicotinic acetylcholine receptors

  • Comparative studies with other alkaloids from Aconitum species

Future Research Directions

Based on the current understanding of ACORINE and related compounds, several promising research directions can be identified:

  • Detailed receptor binding studies to characterize its specific interactions with different subtypes of nicotinic acetylcholine receptors

  • Structure-activity relationship (SAR) studies to understand the contribution of specific functional groups to its biological activity

  • Potential neuroprotective effects, given the demonstrated activities of related compounds from Aconitum species

  • Development of semi-synthetic derivatives with enhanced therapeutic potential and reduced toxicity

Analytical Methods for Detection and Quantification

Chromatographic Methods

The analysis of ACORINE typically involves various chromatographic techniques, including:

  • Thin-layer chromatography (TLC): Using silufol plates with an ethyl acetate-methanol-ammonium (5:1:3 drops) solvent system, where ACORINE exhibits an Rf value of 0.15

  • High-performance liquid chromatography (HPLC): For quantitative analysis and purity determination

  • Gas chromatography-mass spectrometry (GC-MS): For structural confirmation and identification

Spectroscopic Methods

Spectroscopic techniques are essential for structural characterization of ACORINE, including:

  • Infrared (IR) spectroscopy: For identification of functional groups

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information

  • Mass spectrometry: For molecular weight confirmation and fragmentation pattern analysis

These analytical methods are crucial for ensuring the identity, purity, and quality of ACORINE for research applications.

Package SizePrice (€)
20 mg138.00
100 mg552.00

For larger quantities, custom quotations are typically available upon request from specialized suppliers .

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